molecular formula C8H15N3O B13640730 1-(2-Ethoxyethyl)-4-methyl-1h-pyrazol-3-amine

1-(2-Ethoxyethyl)-4-methyl-1h-pyrazol-3-amine

Cat. No.: B13640730
M. Wt: 169.22 g/mol
InChI Key: BLPFBYHQWOYHGP-UHFFFAOYSA-N
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Description

1-(2-Ethoxyethyl)-4-methyl-1h-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of an ethoxyethyl group and a methyl group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(2-ethoxyethyl)-4-methyl-1h-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid with 2-ethoxyethylamine under appropriate reaction conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.

Chemical Reactions Analysis

1-(2-Ethoxyethyl)-4-methyl-1h-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methyl group, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the pyrazole ring, leading to the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyethyl group. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Ethoxyethyl)-4-methyl-1h-pyrazol-3-amine has found applications in various scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Research has shown that derivatives of this compound may have potential therapeutic applications, particularly in the treatment of inflammatory diseases and infections.

    Industry: The compound is used in the development of new materials, including polymers and coatings. Its chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyethyl)-4-methyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of inflammatory mediators such as prostaglandins. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

1-(2-Ethoxyethyl)-4-methyl-1h-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-(2-Methoxyethyl)-4-methyl-1h-pyrazol-3-amine: This compound has a methoxyethyl group instead of an ethoxyethyl group. The difference in the alkyl chain length can affect its chemical reactivity and biological activity.

    1-(2-Ethoxyethyl)-4-ethyl-1h-pyrazol-3-amine: This compound has an ethyl group instead of a methyl group. The presence of a larger alkyl group can influence its steric properties and interactions with molecular targets.

    1-(2-Ethoxyethyl)-4-methyl-1h-pyrazol-5-amine: This compound has the amine group at the 5-position instead of the 3-position. The change in the position of the functional group can affect its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and their positions on the pyrazole ring, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

1-(2-ethoxyethyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C8H15N3O/c1-3-12-5-4-11-6-7(2)8(9)10-11/h6H,3-5H2,1-2H3,(H2,9,10)

InChI Key

BLPFBYHQWOYHGP-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C=C(C(=N1)N)C

Origin of Product

United States

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